CID 78061633
Description
Based on contextual clues, it is likely a bioactive small molecule analyzed via chromatography and mass spectrometry techniques. highlights its isolation from CIEO (possibly a plant extract) through vacuum distillation and characterization using GC-MS (Gas Chromatography-Mass Spectrometry) and CID (Collision-Induced Dissociation) fragmentation patterns . The mass spectral data and chromatographic retention behavior suggest it may belong to a class of terpenoids or related natural products, given the frequent application of these techniques in analyzing such compounds .
Properties
Molecular Formula |
C19H26NOSi2 |
|---|---|
Molecular Weight |
340.6 g/mol |
InChI |
InChI=1S/C19H26NOSi2/c1-22(2)21-23(3,4)15-9-14-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13H,9,14-15H2,1-4H3 |
InChI Key |
JNFMOEOXSVKTAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78061633 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78061633 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78061633 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
lists compounds such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as triterpenoids with inhibitory activity against steroid-converting enzymes . Key comparative parameters include:
Analytical and Pharmacological Profiles
- Isolation Methods : this compound was isolated via vacuum distillation, a technique optimized for volatile or semi-volatile compounds . In contrast, betulinic acid (CID 64971) is typically extracted using solvent partitioning and column chromatography .
- Mass Spectrometry: this compound’s fragmentation pattern (Figure 1D in ) may resemble those of ginsenosides, where CID-MS/MS distinguishes structural isomers like ginsenoside Rf and pseudoginsenoside F11 . This highlights the utility of CID in resolving complex natural products.
- Such comparisons underscore the importance of structural optimization for target specificity.
Cheminformatics and Benchmarking
emphasizes the use of PubChem CID entries in cheminformatics workflows, including collision cross-section (CCS) measurements and non-targeted metabolomics . For this compound, computational tools could predict properties like LogP (lipophilicity) or hydrogen-bonding capacity, enabling comparisons with analogues such as taurocholic acid (CID 6675) or DHEAS (CID 12594), which are bile acids with distinct solubility profiles .
Research Implications and Gaps
- Structural Elucidation : The absence of crystallographic or NMR data for this compound limits mechanistic insights. Future studies could employ X-ray crystallography (as recommended in ) or advanced NMR to resolve its 3D conformation .
- Biological Validation : While focuses on analytical characterization, functional assays (e.g., enzyme inhibition or cytotoxicity) would clarify its pharmacological relevance relative to compounds like betulinic acid .
- Comparative Meta-Analysis : Cross-referencing this compound with databases like ChEMBL or DrugBank could reveal additional analogues, leveraging ’s benchmarking frameworks for rigorous comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
